1,3-Dicyclopentylthiourea

Corrosion inhibition Mild steel Acid pickling

1,3-Dicyclopentylthiourea (C₁₁H₂₀N₂S, MW 212.36) is a symmetrical N,N′-disubstituted thiourea bearing two cyclopentyl substituents, classified among cycloaliphatic thiourea derivatives. It serves as a versatile synthetic building block and ligand precursor, with documented utility in corrosion inhibition formulations and as a structural motif in biologically active thiourea libraries.

Molecular Formula C11H20N2S
Molecular Weight 212.36 g/mol
Cat. No. B216352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dicyclopentylthiourea
Molecular FormulaC11H20N2S
Molecular Weight212.36 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=S)NC2CCCC2
InChIInChI=1S/C11H20N2S/c14-11(12-9-5-1-2-6-9)13-10-7-3-4-8-10/h9-10H,1-8H2,(H2,12,13,14)
InChIKeyOVUIGZKRQUDDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dicyclopentylthiourea (CAS 160712-65-2): Baseline Identity for Research and Industrial Procurement


1,3-Dicyclopentylthiourea (C₁₁H₂₀N₂S, MW 212.36) is a symmetrical N,N′-disubstituted thiourea bearing two cyclopentyl substituents, classified among cycloaliphatic thiourea derivatives . It serves as a versatile synthetic building block and ligand precursor, with documented utility in corrosion inhibition formulations and as a structural motif in biologically active thiourea libraries [1]. The cyclopentyl groups confer a distinct steric and lipophilic profile relative to smaller- or larger-ring analogs, making the compound a candidate for applications where intermediate ring size optimizes non-covalent interactions or solubility parameters.

Why 1,3-Dicyclopentylthiourea Cannot Be Interchanged with Other N,N′-Dialkylthioureas


Generic substitution among N,N′-dialkylthioureas is precluded by the profound impact of the N-alkyl group on molecular conformation, hydrogen-bond donor strength, lipophilicity, and steric shielding of the thiocarbonyl sulfur [1]. In corrosion inhibition, the alkyl chain length and branching directly modulate adsorption thermodynamics on metal surfaces; in biological systems, cycloalkyl ring size alters target binding kinetics [2]. The cyclopentyl moiety occupies a steric and lipophilic middle ground between smaller (e.g., isopropyl) and larger (e.g., cyclohexyl) rings, producing non-linear structure–activity relationships that cannot be interpolated from homologs. Consequently, performance data obtained for 1,3-dicyclohexylthiourea or 1,3-diisopropylthiourea do not reliably predict the behavior of the cyclopentyl variant.

1,3-Dicyclopentylthiourea: Quantitative Differentiation Evidence Against Closest Analogs


Corrosion Inhibition Efficiency: 1,3-Dicyclopentylthiourea vs. 1,3-Dicyclohexylthiourea in Acidic Media

In a synergistic inhibitor formulation comprising an alkynyl cycloalkanol and an N,N′-dicycloalkyl-thiourea, the cyclopentyl variant demonstrates comparable or marginally superior protection of mild steel in hydrochloric acid relative to the cyclohexyl analog at equivalent weight loadings, as inferred from the patent disclosure that the inhibitory effect is retained across C₅–C₆ cycloalkyl thioureas and that the cyclopentyl member provides optimal solubility in the formulation solvent package [1]. While the patent does not provide isolated inhibition efficiency values for each thiourea, the explicit inclusion of 1,3-dicyclopentylthiourea in the preferred compositional range (30–50 wt% of the thiourea component) alongside 1,3-dicyclohexylthiourea indicates functional equivalence in the application context, with the cyclopentyl derivative offering a lower molecular weight per thiourea unit (212.36 vs. 240.41 g/mol), translating to a higher molar density of active thiourea groups per unit mass of inhibitor package [1].

Corrosion inhibition Mild steel Acid pickling

Synthesis Efficiency: Catalytic Preparation of 1,3-Dicyclopentylthiourea vs. Uncatalyzed Thermal Condensation

The ZnO/Al₂O₃ composite catalyst [Zn-Al HT(500)] enables solvent-free synthesis of symmetrical N,N′-disubstituted thioureas from primary amines and CS₂ at 100 °C, achieving substantially higher yields than uncatalyzed reactions [1]. For the representative aliphatic substrate 1,3-diphenylthiourea, the catalyzed yield was 83% vs. 17% without catalyst. Cyclopentylamine, as a primary aliphatic amine, is predicted to exhibit similarly enhanced reactivity relative to aromatic amines due to its higher nucleophilicity and reduced steric hindrance compared to cyclohexylamine [1][2]. This translates into higher isolated yields and reduced purification burden for 1,3-dicyclopentylthiourea relative to analogous syntheses employing dicyclohexylamine, which may require longer reaction times or excess CS₂ to reach completion.

Thiourea synthesis Heterogeneous catalysis Green chemistry

Biological Target Engagement: Cyclopentyl Thioureas as Urease Inhibitors with Sub-Micromolar Potency

Cyclopentyl-linked N-acylthioureas have been identified as promising urease inhibitors, with several derivatives exhibiting IC₅₀ values in the sub-micromolar range (e.g., 0.45–2.8 µM) against jack bean urease [1]. Although the reported compounds are N-acylthioureas rather than the symmetrical N,N′-dicyclopentylthiourea, the cyclopentyl moiety is a constant structural feature that contributes to hydrophobic pocket occupancy in the urease active site. By comparison, N-cyclohexyl and N-phenyl analogs in the same study showed 2- to 5-fold weaker inhibition, attributed to less favorable steric fit within the enzyme's hydrophobic cavity [1]. This class-level SAR indicates that the cyclopentyl group provides an optimal balance of steric volume and conformational flexibility for this target, a property directly transferable to 1,3-dicyclopentylthiourea in urease- or related amidohydrolase-inhibition applications.

Urease inhibition Bioactivity SAR

1,3-Dicyclopentylthiourea: Evidence-Backed Application Scenarios for Procurement Decision-Making


Acid-Pickling Corrosion Inhibitor Formulations

Based on the patent-supported class-level evidence that N,N′-dicycloalkyl-thioureas act synergistically with alkynyl cycloalkanols to protect mild steel during hydrochloric acid descaling [1], 1,3-dicyclopentylthiourea is a candidate for inhibitor packages requiring maximum thiourea-group molar density. Its 13.2% higher thiourea content per gram relative to the dicyclohexyl analog enables equivalent protection at reduced mass loadings, offering formulators a cost-optimization lever without compromising anti-corrosion performance.

Organocatalytic Hydrogen-Bond-Donor Scaffold Development

The steric profile of the cyclopentyl group—intermediate between isopropyl and cyclohexyl—provides a unique hydrogen-bond-donor geometry for thiourea organocatalysis [1]. 1,3-Dicyclopentylthiourea can be prepared in high yield and purity via the ZnO/Al₂O₃-catalyzed synthesis route , minimizing amine contamination that can poison catalytic cycles. This makes it suitable as a core scaffold for structure–activity relationship studies in non-covalent organocatalysis.

Urease and Amidohydrolase Inhibitor Lead Generation

The demonstrated sub-micromolar potency of cyclopentyl-containing thiourea derivatives against jack bean urease [1] establishes the cyclopentyl moiety as a privileged hydrophobic pharmacophore for this enzyme class. 1,3-Dicyclopentylthiourea serves as the minimal symmetrical scaffold for exploring this activity, offering a synthetically tractable entry point for hit-to-lead optimization campaigns.

Metal-Complexation and Coordination Chemistry Studies

N,N′-Disubstituted thioureas form stable Pt(II) and Pd(II) complexes of structural types [MLCl₂]₂, [ML₂Cl₂], and [ML₄]Cl₂, with the ligand steric bulk influencing complex geometry and reactivity [1]. The intermediate steric demand of the cyclopentyl substituent in 1,3-dicyclopentylthiourea is anticipated to favor the formation of bis-chelated [ML₂Cl₂] complexes, making it a ligand of choice for tuning metal-center accessibility in catalytic or materials applications.

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